

Spectroscopic Profile of meta-Tolualdehyde: A Technical Guide

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Compound of Interest

Compound Name: **TOLUALDEHYDES**

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This technical guide provides a comprehensive overview of the spectroscopic data for meta-tolualdehyde (also known as 3-methylbenzaldehyde). The information presented herein is intended to support identification, characterization, and quality control efforts in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for meta-tolualdehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for meta-tolualdehyde are presented below.

Table 1: ^1H NMR Spectroscopic Data for meta-Tolualdehyde

Chemical Shift (δ) ppm	Multiplicity	Assignment
9.95	s	Aldehyde H
7.66	m	Aromatic H
7.64	m	Aromatic H
7.41	m	Aromatic H
7.38	m	Aromatic H
2.39	s	Methyl H

Solvent: CDCl_3 , Frequency: 400 MHz.[1]

Table 2: ^{13}C NMR Spectroscopic Data for meta-Tolualdehyde

Chemical Shift (δ) ppm	Assignment
192.6	Aldehyde C=O
138.8	Aromatic C- CH_3
136.7	Aromatic C-CHO
135.0	Aromatic C-H
129.5	Aromatic C-H
129.0	Aromatic C-H
127.2	Aromatic C-H
21.2	Methyl C

Solvent: CDCl_3 , Frequency: 15.09 MHz.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for meta-tolualdehyde are listed below.

Table 3: Key IR Absorption Bands for meta-Tolualdehyde

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000	Medium	Aromatic C-H stretch
2900, 2700	Weak	Aldehyde C-H stretch (Fermi doublet)[2]
1697	Strong	C=O stretch (Aldehyde)[2]
1600-1450	Medium-Weak	Aromatic C=C stretches[2]

Sample Preparation: Neat liquid film.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The major fragments observed in the electron ionization (EI) mass spectrum of meta-tolualdehyde are detailed below.

Table 4: Major Fragments in the Mass Spectrum of meta-Tolualdehyde

m/z	Relative Intensity (%)	Assignment
120	50.45	[M] ⁺ (Molecular ion)
119	52.94	[M-H] ⁺
91	99.99	[M-CHO] ⁺ (Tropylium ion)
65	27.86	[C ₅ H ₅] ⁺
39	18.06	[C ₃ H ₃] ⁺

Ionization Method: Electron Ionization (EI).[3]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: A small amount of meta-tolualdehyde is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube.

^1H NMR Spectroscopy:

- The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
- A standard one-pulse ^1H NMR experiment is performed.
- The free induction decay (FID) is acquired and Fourier transformed to obtain the spectrum.
- The spectrum is phased and the baseline is corrected.
- Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

^{13}C NMR Spectroscopy:

- The spectrometer is tuned to the ^{13}C frequency.
- A standard proton-decoupled ^{13}C NMR experiment is performed to simplify the spectrum to singlets for each carbon.
- A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C .
- The FID is processed similarly to the ^1H spectrum.

FT-IR Spectroscopy

Sample Preparation: As meta-tolualdehyde is a liquid at room temperature, a "neat" spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to

form a thin film.[\[4\]](#)

Data Acquisition:

- A background spectrum of the clean, empty salt plates is recorded.
- The sample is placed between the plates and inserted into the spectrometer.
- The sample spectrum is recorded.
- The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.

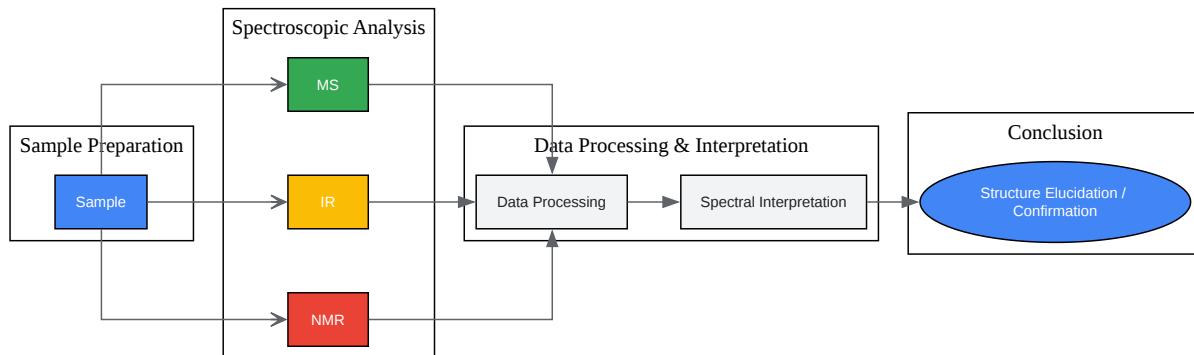
Ionization: Electron Ionization (EI) is a common method for volatile compounds like meta-tolualdehyde. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

- The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like meta-tolualdehyde.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

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- To cite this document: BenchChem. [Spectroscopic Profile of meta-Tolualdehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1143350#meta-tolualdehyde-spectroscopic-data-nmr-ir-ms>

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